DMG-mino is synthesized from minocycline, which is derived from the natural product chlortetracycline. The classification of DMG-mino falls under the category of antibiotics, specifically within the tetracycline family. Glycylcyclines, including DMG-mino, are characterized by their ability to overcome common resistance mechanisms in bacteria, such as ribosomal protection and active efflux.
The synthesis of DMG-mino involves several chemical reactions designed to modify the minocycline structure. Key methods include:
The synthetic pathway typically includes:
DMG-mino retains the core tetracycline structure while incorporating a dimethylglycylamido group. The molecular formula is , and its molecular weight is approximately 426.46 g/mol.
The structural features include:
The three-dimensional conformation of DMG-mino allows for effective binding to bacterial ribosomes, inhibiting protein synthesis.
DMG-mino undergoes various chemical reactions that are crucial for its antibacterial activity:
In vitro studies demonstrate that DMG-mino maintains activity against strains resistant to traditional tetracyclines by effectively disrupting protein synthesis.
The primary mechanism of action for DMG-mino involves:
Research indicates that DMG-mino's binding site overlaps with those of other antibiotics like tigecycline, suggesting a shared mechanism that could be exploited in antibiotic design.
Relevant data from studies indicate that DMG-mino has a minimum inhibitory concentration (MIC) significantly lower than traditional tetracyclines against resistant strains, with values often below 0.5 μg/ml in laboratory settings.
DMG-mino has several applications in scientific research and medicine:
DMG-MINO (9-(N,N-dimethylglycylamido)minocycline) is a semisynthetic tetracycline derivative classified within the glycylcycline antibiotic family. Its foundation is the conserved tetracyclic naphthacene core characteristic of tetracyclines, comprising four fused six-membered rings (A, B, C, D). Modifications occur at the C-9 position of the D ring, where a dimethylglycylamido side chain replaces the carboxamide group found in earlier tetracyclines like minocycline [1] [5] [8]. This alteration preserves critical pharmacophores: the C-1–C-3 tricarbonyl system and C-10–C-12 β-diketone moiety, both essential for ribosomal binding and antibacterial activity. The C-7 and C-4 positions retain dimethylamino groups (N,N-dimethyl), contributing to the molecule’s polarity and metal-ion chelation capacity [5] [9]. Stereochemistry is crucial; DMG-MINO maintains the *(4S,4aS,5aR,12aR) absolute configuration, which stabilizes the molecule’s three-dimensional conformation for target engagement [9].
1.1.2 N,N-Dimethylglycylamido Side Chain ConfigurationThe defining structural innovation in DMG-MINO is the C-9 N,N-dimethylglycylamido side chain (–NH–C(=O)–CH₂–N(CH₃)₂). This glycylaminomethyl moiety sterically hinders access of tetracycline-specific efflux pumps (e.g., Tet proteins) and ribosomal protection proteins (e.g., TetM/O) to the antibiotic’s core [1] [2]. Computational analyses confirm the side chain’s dimethylamino group adopts an extended conformation that projects into ribosomal binding pockets, enhancing interactions with the 30S ribosomal subunit while avoiding steric clashes that would reduce affinity [5] [9]. The side chain’s tertiary amine (pKₐ ~8.5) enables protonation across physiological pH ranges, influencing solubility and membrane permeability [4] [8].
Table 1: Key Structural Features of DMG-MINO
Structural Element | Chemical Group/Modification | Functional Role |
---|---|---|
Tetracyclic Core (D Ring) | C-9 substitution | Site for glycyl side chain attachment; replaces carboxamide in minocycline |
Side Chain | –NH–C(=O)–CH₂–N(CH₃)₂ | Blocks tetracycline-specific resistance mechanisms; enhances ribosomal binding |
Stereochemistry | (4S,4aS,5aR,12aR) | Maintains bioactive conformation; critical for target affinity |
Polar Groups | –OH, –CONH₂, –N(CH₃)₂ at C-2, C-4, C-7, C-10 | Enable hydrogen bonding, metal chelation, and water solubility |
DMG-MINO exhibits pH-dependent solubility governed by ionizable groups: the tricarbonyl system (pKₐ ~3.3), phenolic diketone (pKₐ ~7.7), and tertiary amine of the dimethylglycylamido side chain (pKₐ ~8.5). Maximum solubility occurs in acidic conditions (pH <3), where protonation generates a hydrophilic cation. Experimental data from analogous minocycline hydrochloride systems show solubility exceeding 250 mg/mL in acidic aqueous buffers but dropping sharply to <0.1 mg/mL in alkaline organic solvents like ethyl acetate [4]. In polar protic solvents (e.g., methanol), solubility reaches ~2.88 × 10⁻³ mol fraction at 40°C, significantly higher than in aprotic solvents like acetonitrile (7.78 × 10⁻⁵ mol fraction) [4]. Solid-state stability is influenced by hydration; crystalline hydrates (e.g., dihydrate forms) resist hydrolysis better than amorphous states but may exhibit reduced dissolution kinetics. Degradation pathways include epimerization at C-4 under neutral/alkaline conditions and oxidative cleavage of the B ring under light exposure [4] [8].
The antibacterial efficacy of DMG-MINO is modulated by pH through two mechanisms: ionization state and efflux susceptibility. As pH decreases (<6), protonation of the dimethylglycylamido tertiary amine enhances bacterial cell penetration by increasing hydrophilicity. However, acidic conditions also promote protonation of bacterial efflux components (e.g., MexXY-OprM in Pseudomonas aeruginosa), reducing pump efficiency. At pH 5.5, DMG-MINO achieves MIC values 4–8-fold lower against Gram-positive pathogens (e.g., Enterococcus faecium) compared to pH 7.4 [1] [2]. In alkaline environments (pH >8), deprotonation diminishes solubility but increases lipophilicity, favoring passive diffusion through lipid membranes. Crucially, DMG-MINO maintains activity against tetracycline-resistant strains across pH ranges due to its side chain: at pH 7.0, MICs against Staphylococcus aureus expressing Tet(K) are ≤0.5 μg/mL, versus minocycline MICs >8 μg/mL [1] [2]. This resilience stems from reduced affinity for Tet efflux pumps and ribosomal protection proteins, which recognize protonation states of unmodified tetracyclines [2].
Table 2: pH-Dependent Activity of DMG-MINO Against Bacterial Strains
pH | Ionization State | MIC vs. E. faecium (μg/mL) | MIC vs. S. aureus (Tet+)* (μg/mL) | Efflux Susceptibility |
---|---|---|---|---|
5.5 | Fully protonated (cationic) | 0.06–0.12 | 0.12–0.25 | Low (MexXY-OprM inhibited) |
7.4 | Partially protonated (zwitterionic) | 0.25–0.5 | 0.25–0.5 | Moderate |
8.5 | Deprotonated (neutral/anionic) | 0.5–1.0 | 0.5–2.0 | High (MexCD-OprJ overexpressed) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7